Ergosta-5,22-dien-3beta-ol
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Overview
Description
Preparation Methods
Brassicasterol can be isolated from various natural sources, including marine algae and rapeseed oil . The isolation and purification of sterols, including brassicasterol, typically involve conventional techniques such as solvent extraction, distillation, evaporative fractionation, saponification, and chemical esterification . Advanced separation techniques like solvent crystallization, supercritical fluid extraction, high-speed counter-current chromatography, and enzymatic processes are also employed to obtain high purity sterols .
Chemical Reactions Analysis
Brassicasterol undergoes several chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group (-OH) in brassicasterol is frequently bound to other lipids, including glycerols . Analytical methods often utilize strong alkali (KOH or NaOH) to saponify the ester linkages, and typical extraction solvents include 6% KOH in methanol . The hydroxyl group is frequently derivatized with bis-trimethyl silyl trifluoroacetamide (BSTFA) to replace the hydrogen with the less exchangeable trimethylsilyl (TMS) group .
Scientific Research Applications
Brassicasterol has a wide range of scientific research applications. It has been shown to have dual anti-infective properties against herpes simplex virus type 1 (HSV-1) and Mycobacterium tuberculosis . Additionally, it exhibits cardiovascular protective effects by inhibiting human angiotensin-converting enzyme (ACE), which plays a dynamic role in regulating blood pressure . Brassicasterol is also known for lowering serum cholesterol levels, leading to cardiologic health benefits .
Mechanism of Action
The mechanism of action of brassicasterol involves the inhibition of vital enzymes involved in viral replication and bacterial cell wall biosynthesis . For instance, it inhibits HSV-1 DNA polymerase and HSV-1 thymidine kinase, which are essential for viral replication . In the case of Mycobacterium tuberculosis, brassicasterol inhibits UDP-galactopyranose mutase, an enzyme crucial for cell wall biosynthesis . Additionally, brassicasterol suppresses the AKT signaling pathway, which is involved in the development of hepatitis B virus-associated hepatocellular carcinoma .
Comparison with Similar Compounds
Brassicasterol is structurally similar to other phytosterols, such as cholesterol, β-sitosterol, campesterol, and stigmasterol . it is unique in its dual anti-infective properties and cardiovascular protective effects . Similar compounds include:
- Cholesterol
- β-sitosterol
- Campesterol
- Stigmasterol
- 24-methylene cholesterol
- Fucosterol
Brassicasterol stands out due to its specific applications in antiviral and antibacterial research, as well as its potential use as a biomarker in Alzheimer’s disease .
Properties
Molecular Formula |
C28H46O |
---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 |
InChI Key |
OILXMJHPFNGGTO-ZRUUVFCLSA-N |
Isomeric SMILES |
C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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